molecular formula C21H21N3O2S B2430088 N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide CAS No. 1705237-33-7

N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide

Cat. No. B2430088
CAS RN: 1705237-33-7
M. Wt: 379.48
InChI Key: KHHAEWPRIBCHSU-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). It has been found to have potential therapeutic applications in various diseases, including cancer and inflammation.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds structurally related to "N-(2-(2-methylthiazol-4-yl)phenyl)-4-morpholinobenzamide" have been explored for their potential as neurokinin-1 (NK-1) receptor antagonists. These compounds exhibit significant efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential in treating conditions mediated by the NK-1 receptor. (Harrison et al., 2001)

Antimicrobial and Antifungal Activity

Research into the antimicrobial and antifungal activities of derivatives structurally related to the query compound has shown promising results. These studies aim at developing effective and safe therapeutic agents. Compounds with 1,2,4-triazole derivatives have been highlighted for their rapid and prolonged biological action, demonstrating potential in the treatment of fungal pathologies without pronounced side effects. (Bushuieva et al., 2022)

Anticonvulsant Activity

The synthesis and evaluation of new hybrid compounds derived from various functional groups, including morpholine, have shown significant anticonvulsant activity in preclinical models. These findings suggest the potential for developing novel antiepileptic drugs (AEDs) that combine different pharmacophoric elements for enhanced efficacy. (Kamiński et al., 2015)

DNA Binding and Biological Activity

Studies on derivatives that include morpholine and thiazole moieties have investigated their DNA binding capabilities and biological activities. These compounds demonstrate intercalation binding modes with SS-DNA and have shown efficacy against both microbes and cancer cells, indicating their potential for further development into therapeutic agents. (Farghaly et al., 2020)

Novel Antibacterial Agents

Oxazolidinones, a class of compounds that includes structures with morpholine, have been documented for their unique mechanism of bacterial protein synthesis inhibition. These novel analogs have shown broad-spectrum in vitro antibacterial activities against a variety of clinically important human pathogens, including strains resistant to other antimicrobials. (Zurenko et al., 1996)

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-22-20(14-27-15)18-4-2-3-5-19(18)23-21(25)16-6-8-17(9-7-16)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHAEWPRIBCHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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